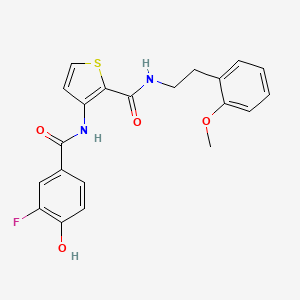

Hsd17B13-IN-27

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H19FN2O4S |

|---|---|

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

3-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H19FN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |

Clave InChI |

JWIBLVIOAXHHLW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)F |

Origen del producto |

United States |

Foundational & Exploratory

The Emerging Role of HSD17B13 Inhibition in Nonalcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, public domain literature and clinical trial registries do not contain specific data for a compound designated "Hsd17B13-IN-27." This guide provides a comprehensive overview of the mechanism of action for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) in Nonalcoholic Steatohepatitis (NASH) and the therapeutic rationale for its inhibition, drawing upon preclinical and genetic studies of HSD17B13 and its inhibitors as a class.

Executive Summary

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Elevated expression of HSD17B13 is observed in both patients and animal models of NAFLD.[1][5][6] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4] This protective effect has spurred the development of HSD17B13 inhibitors as a potential treatment for NASH. The mechanism of action of HSD17B13 inhibition is thought to involve the modulation of lipid metabolism, reduction of inflammation, and prevention of liver fibrosis.

The Role of HSD17B13 in NASH Pathophysiology

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] In the context of the liver, HSD17B13 is specifically localized to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the presence of excess fatty acids, a hallmark of NAFLD.[1]

Overexpression of HSD17B13 in the liver promotes the accumulation of lipids, contributing to steatosis.[1][6] The precise enzymatic function of HSD17B13 is an area of active investigation, with evidence suggesting it may act as a retinol dehydrogenase, converting retinol to retinaldehyde.[2] This activity could influence retinoic acid signaling, which is known to play a role in hepatic inflammation and fibrosis.

More recent studies have also implicated HSD17B13 in pyrimidine catabolism.[7] Inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting this pathway.[7]

Mechanism of Action of HSD17B13 Inhibition

The therapeutic rationale for inhibiting HSD17B13 is based on human genetic data showing that individuals with naturally occurring loss-of-function variants of HSD17B13 are protected from the progression of chronic liver diseases, including NASH.[2][4] Pharmacological inhibition of HSD17B13 aims to replicate this protective phenotype.

The proposed mechanisms through which HSD17B13 inhibitors may exert their therapeutic effects in NASH include:

-

Modulation of Hepatic Lipid Metabolism: By inhibiting HSD17B13, the accumulation of lipids within hepatocytes may be reduced, thereby alleviating steatosis.

-

Reduction of Inflammation: HSD17B13 activity is linked to pro-inflammatory pathways in the liver. Its inhibition is expected to decrease the expression of inflammatory markers.

-

Anti-fibrotic Effects: The strongest evidence for the benefit of HSD17B13 loss-of-function comes from the observed reduction in liver fibrosis.[2] This is thought to be mediated, at least in part, by the inhibition of pyrimidine catabolism.[7]

Preclinical Evidence for HSD17B13 Inhibition

While specific data for "this compound" is unavailable, preclinical studies using other HSD17B13 inhibitors and genetic knockdown models have demonstrated promising results. For instance, small molecule inhibitors have been shown to be potent and selective for HSD17B13. In mouse models of liver injury, administration of an HSD17B13 inhibitor prodrug led to hepatoprotective effects, including reduced markers of inflammation, injury, and fibrosis.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway of HSD17B13 in NASH and a general workflow for the preclinical evaluation of HSD17B13 inhibitors.

Caption: Proposed signaling pathway of HSD17B13 in NASH.

Caption: General experimental workflow for HSD17B13 inhibitor development.

Quantitative Data Summary

The following table summarizes the types of quantitative data that are typically generated during the preclinical development of an HSD17B13 inhibitor for NASH. Note that specific values for "this compound" are not available.

| Parameter | Description | Typical Assay |

| IC50 | The half maximal inhibitory concentration of the compound against HSD17B13 enzyme activity. | Biochemical enzyme inhibition assay |

| EC50 | The half maximal effective concentration of the compound in a cell-based assay. | Cellular thermal shift assay (CETSA), lipid accumulation assay |

| Selectivity | The ratio of IC50 values against other related enzymes to that of HSD17B13. | Panel of dehydrogenase/reductase enzyme assays |

| In Vivo Efficacy | Reduction in NAFLD Activity Score (NAS), fibrosis stage, and relevant biomarkers in animal models of NASH. | Histological analysis, gene expression analysis (e.g., Col1a1, a-SMA), serum ALT/AST levels |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | In vivo studies in rodents measuring plasma and liver concentrations over time |

Detailed Experimental Protocols

Detailed protocols for the key experiments cited in the development of HSD17B13 inhibitors are outlined below. These are generalized protocols and may be adapted for specific compounds.

HSD17B13 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human HSD17B13.

-

Materials: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol or a specific lipid substrate), cofactor (NAD+ or NADP+), assay buffer, test compound, and a detection system (e.g., fluorescence or mass spectrometry-based).

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the assay buffer, HSD17B13 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate and cofactor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the product formation using the chosen detection method.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay

-

Objective: To confirm that the test compound engages with HSD17B13 in a cellular context.

-

Materials: A human hepatocyte cell line (e.g., HepG2 or Huh7) endogenously or exogenously expressing HSD17B13, cell lysis buffer, test compound, and an appropriate detection method (e.g., Western blot, CETSA).

-

Procedure (CETSA):

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble HSD17B13 at each temperature by Western blot.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

In Vivo NASH Mouse Model Study

-

Objective: To evaluate the in vivo efficacy of the test compound in a diet-induced mouse model of NASH.

-

Materials: C57BL/6J mice, a NASH-inducing diet (e.g., high-fat, high-cholesterol, high-fructose diet), test compound formulated for in vivo administration, and vehicle control.

-

Procedure:

-

Induce NASH in mice by feeding them the specialized diet for a specified period (e.g., 16-24 weeks).

-

Administer the test compound or vehicle to the mice daily or as determined by pharmacokinetic studies.

-

At the end of the treatment period, collect blood and liver tissue samples.

-

Analyze serum for liver enzymes (ALT, AST) and other biomarkers.

-

Perform histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis) to determine the NAFLD Activity Score and fibrosis stage.

-

Conduct gene expression analysis on liver tissue for markers of inflammation and fibrosis.

-

Conclusion

The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for the treatment of NASH. While specific details on "this compound" are not publicly available, the broader class of HSD17B13 inhibitors is under active investigation. The mechanism of action is multifaceted, involving the modulation of lipid metabolism, inflammation, and fibrosis. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 in patients with NASH.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Pathogenesis of NASH: The Impact of Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hsd17B13-IN-27 and its Role in Hepatic Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is primarily expressed in hepatocytes and its activity is linked to the progression of liver disease. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development of chronic liver diseases, sparking significant interest in the development of small molecule inhibitors. This technical guide focuses on Hsd17B13-IN-27, a potent inhibitor of HSD17B13, and its role in hepatic lipid metabolism. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2] Unlike other members of this family, HSD17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[3] Its expression is upregulated in patients with NAFLD.[3] The enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] This activity may play a role in retinoid metabolism and signaling in the liver, which is known to be dysregulated in NAFLD.

The strongest evidence for HSD17B13 as a therapeutic target comes from human genetics. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, is associated with a reduced risk of developing NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[2] This genetic validation has spurred the development of HSD17B13 inhibitors as a promising strategy to treat and prevent the progression of chronic liver disease.

This compound: A Potent Inhibitor

This compound, also referred to as compound 30 in patent literature, is a potent small molecule inhibitor of HSD17B13.[5][6] It is being investigated for its therapeutic potential in liver diseases such as NAFLD and NASH.[5]

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13. By binding to the enzyme, it blocks the conversion of its substrates, thereby mimicking the protective effects observed with the loss-of-function genetic variants. The precise binding mode and kinetics of this compound have not been publicly disclosed in detail.

Quantitative Data

The inhibitory potency of this compound has been determined using in vitro enzymatic assays. The available data is summarized in the table below.

| Parameter | Substrate | Value | Reference |

| IC50 | Estradiol | < 0.1 µM | [5] |

| IC50 | Leukotriene B3 | < 1 µM | [5] |

Table 1: In vitro potency of this compound

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in peer-reviewed publications. However, based on standard methods for characterizing HSD17B13 inhibitors, the following protocols are representative of the types of assays that would be employed.

HSD17B13 Enzymatic Activity Assay (Biochemical Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against purified HSD17B13 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol or leukotriene B4)

-

Cofactor: NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

Detection reagent (e.g., a system to measure NADH production)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor and recombinant HSD17B13 enzyme to the wells of a 384-well plate.

-

Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate and NAD+.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the product formation (or NADH production) using a suitable detection method (e.g., fluorescence or luminescence).

-

Calculate the percent inhibition for each concentration of the inhibitor relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for HSD17B13 Activity

This protocol outlines a general method to assess the inhibitory activity of a compound in a cellular context.

Objective: To determine the cellular potency (EC50) of this compound.

Materials:

-

A human hepatocyte cell line (e.g., HepG2 or Huh7) stably overexpressing HSD17B13.

-

Cell culture medium and supplements.

-

This compound.

-

A suitable substrate that can be metabolized by HSD17B13 in cells (e.g., a fatty acid or retinol).

-

Reagents for cell lysis and analysis of substrate or product levels (e.g., by LC-MS/MS).

Procedure:

-

Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration.

-

Add the substrate to the cells and incubate for a defined period.

-

Wash the cells and lyse them to extract intracellular metabolites.

-

Analyze the levels of the substrate and its product by LC-MS/MS.

-

Calculate the percent inhibition of substrate conversion for each inhibitor concentration.

-

Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of HSD17B13 is expected to impact several key pathways involved in hepatic lipid metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for inhibitor characterization.

Caption: Signaling pathway of HSD17B13 in hepatic lipid metabolism.

Caption: Experimental workflow for the characterization of an HSD17B13 inhibitor.

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. By inhibiting the enzymatic activity of HSD17B13, this compound has the potential to ameliorate the pathological accumulation of lipids in the liver and prevent the progression to more severe liver disease. Further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound and its impact on hepatic lipid metabolism and associated signaling pathways. The development of potent and selective inhibitors like this compound represents a promising avenue for addressing the significant unmet medical need in patients with chronic liver disease.

References

- 1. [PDF] Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | Semantic Scholar [semanticscholar.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Discovery and Synthesis of Potent Hydroxysteroid 17-β Dehydrogenase 13 (HSD17B13) Inhibitors: A Technical Overview

Introduction

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for the treatment of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][3] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, suggesting that pharmacological inhibition of the enzyme could be a viable therapeutic strategy.[2][4][5]

This technical guide details the discovery and synthesis of a novel series of potent and selective HSD17B13 inhibitors, including Hsd17B13-IN-27. The primary focus will be on the well-characterized chemical probe BI-3231, which resulted from the same optimization program and for which detailed experimental data is publicly available.[6][7]

Discovery of a Novel Phenol-Based Inhibitor Series

The journey to identify potent HSD17B13 inhibitors began with a high-throughput screening (HTS) campaign.[6][7] To mitigate the risk of identifying inhibitors biased towards a specific substrate, the screening process validated hits against multiple known substrates of HSD17B13, including estradiol and leukotriene B4, ensuring a strong correlation in activity.[6][7]

From this screening, a weakly active alkynyl phenol compound (compound 1 ) was identified as a promising starting point for a medicinal chemistry optimization campaign, with an initial IC50 of 1.4 μM.[6][7]

Lead Optimization and Data Summary

Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs with significantly improved potency. This compound (also referred to as compound 30 in the literature) was identified as a potent inhibitor from this effort.[7][8] The optimization culminated in the development of BI-3231 (compound 45), a highly potent and selective inhibitor with a favorable in vitro profile, making it a valuable chemical probe for studying HSD17B13 biology.[3][6][7]

Quantitative Data for HSD17B13 Inhibitors

The following tables summarize the key in vitro data for the initial hit and the optimized inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | HTS Hit (1) | This compound (30) | BI-3231 (45) |

|---|---|---|---|

| Human HSD17B13 IC50 (μM) | 1.4 | < 0.1 | 0.003 (Ki) |

| Mouse HSD17B13 IC50 (μM) | 2.5 | N/A | 0.004 (Ki) |

| Human Cellular HSD17B13 IC50 (μM) | 0.6 | N/A | 0.028 |

Data sourced from multiple references.[6][7][8] Ki values for BI-3231 are reported due to tight binding inhibition.

Table 2: Selectivity and Physicochemical Properties of BI-3231 (45)

| Parameter | Value |

|---|---|

| HSD17B11 Selectivity (vs. hHSD17B13) | >1000-fold |

| Aqueous Solubility (pH 7.4, μM) | 110 |

| Caco-2 Permeability (10⁻⁶ cm/s) | 20 |

| CYP Inhibition (3A4, 2D6, 2C9) | No significant inhibition |

Data sourced from ACS Publications.[6]

HSD17B13 Signaling Context

HSD17B13 is understood to play a role in hepatic lipid metabolism. Its expression is upregulated in NAFLD, and it is localized to lipid droplets within hepatocytes.[1][2][9] The enzyme is thought to be involved in the metabolism of various lipids and steroids, and its inhibition is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants.[5][10]

Synthesis of BI-3231

The synthesis of the chemical probe BI-3231 is a multi-step process starting from commercially available materials. The detailed synthetic route is outlined below.

Synthetic Protocol Overview

The synthesis of BI-3231 (compound 45) involves the following key transformations[6][7]:

-

Mesylation: Protection of a phenolic hydroxyl group.

-

Silylation: Protection of another functional group.

-

Alkylation: Introduction of an ethyl group.

-

Suzuki Coupling: Formation of a key carbon-carbon bond.

-

Protection: Introduction of a para-methoxybenzyl (PMB) ether.

-

Borylation and Hydrolysis: Formation of a boronic acid intermediate.

-

Deprotection: Final removal of the PMB group to yield the target compound.

Experimental Protocols

Human HSD17B13 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human HSD17B13.

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. Estradiol is used as the substrate, and NAD+ as the cofactor.[6][11]

-

Assay Buffer: The reaction is typically performed in a buffer such as 40 mM Tris (pH 7.4) containing 0.01% BSA and 0.01% Tween 20.[11]

-

Reaction: The enzyme (50-100 nM) is incubated with the test compound at various concentrations. The reaction is initiated by adding the substrate (e.g., 10-50 μM estradiol) and cofactor (NAD+).[11]

-

Detection: The formation of the product (NADH) is monitored. This can be done using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay, which generates a light signal proportional to the amount of NADH produced.[11]

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, Ki values are determined using the Morrison equation.[6]

Cellular HSD17B13 Assay

This assay assesses the inhibitory activity of compounds in a cellular context.

-

Cell Line: A suitable human cell line (e.g., HepG2) is engineered to overexpress human HSD17B13.

-

Compound Treatment: Cells are plated in multi-well plates and incubated with varying concentrations of the test compound.

-

Substrate Addition: A cell-permeable substrate is added to the medium.

-

Product Measurement: After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant, often using mass spectrometry.

-

Data Analysis: Cellular IC50 values are determined from the dose-response curves.

Conclusion

The discovery of this compound and the detailed characterization of BI-3231 represent a significant advancement in the development of tools to study the function of HSD17B13. These potent and selective inhibitors, identified through a systematic HTS and lead optimization campaign, have demonstrated strong activity in both biochemical and cellular assays. BI-3231, in particular, stands out as a high-quality chemical probe that will be invaluable for further elucidating the role of HSD17B13 in liver disease and for validating it as a therapeutic target for conditions such as NASH.[6][7] The detailed synthetic route and assay protocols provided herein offer a solid foundation for researchers in the field of drug discovery and chemical biology.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 - Wikipedia [en.wikipedia.org]

- 4. primarysourceai.substack.com [primarysourceai.substack.com]

- 5. Gene - HSD17B13 [maayanlab.cloud]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. enanta.com [enanta.com]

Hsd17B13-IN-27: A Chemical Probe for Interrogating the Function of HSD17B13 in Liver Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Predominantly expressed in the liver and localized to lipid droplets, HSD17B13 is implicated in crucial metabolic processes involving steroid hormones, fatty acids, and retinol.[2][4] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing progressive liver disease, thus validating its potential as a drug target.[2][3] The development of selective chemical probes is paramount to further elucidate the biological functions of HSD17B13 and to validate its therapeutic potential. This technical guide focuses on BI-3231, a potent and selective chemical probe for HSD17B13, which will be referred to as Hsd17B13-IN-27 for the purpose of this document.

This compound (BI-3231): A Potent and Selective Chemical Probe

This compound (BI-3231) is the first-in-class, well-characterized chemical probe for HSD17B13.[5] It was identified through a high-throughput screening campaign and subsequently optimized for potency, selectivity, and pharmacokinetic properties.[5] This probe, along with its inactive control, is a valuable tool for the scientific community to dissect the physiological and pathological roles of HSD17B13.[5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human | 1 nM | Enzymatic | [1] |

| Mouse | 13 nM | Enzymatic | [1] | |

| Ki | Human | 0.7 ± 0.2 nM | Enzymatic | [4] |

| Cellular IC50 | Human | 11 ± 5 nM | HEK293 cells | [4] |

| Selectivity (IC50) | HSD17B11 | > 10 µM | Enzymatic | [4][6] |

| On-Target Binding (ΔTm) | Human | 16.7 K (in presence of NAD+) | Thermal Shift | [4] |

Table 2: In Vitro ADME/PK Properties of this compound

| Parameter | Species | Value | Reference |

| Metabolic Stability | Human Liver Microsomes | High | [1] |

| Mouse Liver Microsomes | High | [1] | |

| Human Hepatocytes | Moderate | [1] | |

| Mouse Hepatocytes | Moderate | [7] | |

| Permeability | - | Good | [7] |

| Aqueous Solubility | - | Good | [7] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose | Key Findings | Reference |

| Intravenous (i.v.) | 5 µM/kg | Rapid plasma clearance | [4] |

| Oral (p.o.) | 50 µM/kg | Low oral bioavailability (10%) | [8] |

| Subcutaneous (s.c.) | 80 µM/kg | Significantly increased bioavailability | [4][8] |

| Tissue Distribution | i.v. | Strong accumulation in the liver | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.

HSD17B13 Enzymatic Assay

This assay quantifies the enzymatic activity of HSD17B13 and the inhibitory potential of compounds like this compound.

-

Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its product by recombinant HSD17B13 in the presence of the cofactor NAD+.[5][9] The reaction products are typically detected and quantified by mass spectrometry.[5]

-

Reagents and Materials:

-

Procedure:

-

Incubate the recombinant HSD17B13 enzyme with the test compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate and NAD+.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction.

-

Analyze the reaction mixture using mass spectrometry to quantify the amount of product formed.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

Cellular HSD17B13 Assay

This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.

-

Principle: HEK293 cells overexpressing HSD17B13 are treated with a substrate, and the ability of the test compound to block the substrate's conversion to its product is measured.[4][9]

-

Reagents and Materials:

-

Procedure:

-

Plate the HSD17B13-expressing HEK293 cells in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add the substrate to the cells and incubate.

-

Lyse the cells and analyze the lysate by mass spectrometry to measure substrate and product levels.

-

Determine the cellular IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm target engagement of a compound in a cellular environment.

-

Principle: The binding of a ligand (e.g., this compound) to its target protein (HSD17B13) can increase the protein's thermal stability.[10][11] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[11]

-

Reagents and Materials:

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Lyse the cells (for lysate-based CETSA) or keep them intact.

-

Heat the samples across a range of temperatures.[10]

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]

-

Quantify the amount of soluble HSD17B13 in each sample.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[12]

-

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key concepts related to HSD17B13 function and the discovery of its chemical probe.

Caption: Proposed role of HSD17B13 in NAFLD pathogenesis and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. eubopen.org [eubopen.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 7. opnme.com [opnme.com]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enanta.com [enanta.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Therapeutic Potential of HSD17B13 Inhibition in Nonalcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Despite the high prevalence, therapeutic options remain limited. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy. This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD pathogenesis, summarizes the current landscape of HSD17B13 inhibitors in development, and presents key preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support ongoing research and drug development efforts in this area.

Introduction: The Role of HSD17B13 in NAFLD

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of NAD(P)H/NAD(P)+-dependent oxidoreductases.[1][2] It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][3][4] While its precise physiological function is still under investigation, HSD17B13 is known to be involved in the metabolism of steroids, fatty acids, and retinol.[5][6]

Multiple lines of evidence point to a pathogenic role for HSD17B13 in NAFLD. Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[1][3] Preclinical studies have shown that overexpression of HSD17B13 in mouse liver promotes hepatic lipogenesis and lipid accumulation.[1][3] Conversely, genetic variants of HSD17B13 that result in a loss of function have been shown to be protective against the progression of NAFLD to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[4][7][8] These findings have established HSD17B13 as a compelling target for the development of novel NAFLD therapeutics.

Mechanism of Action of HSD17B13 in NAFLD Pathogenesis

The exact mechanisms by which HSD17B13 contributes to NAFLD progression are not fully elucidated, but several pathways have been proposed. One key mechanism involves the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis. Liver X receptor (LXR) agonists, insulin, and free fatty acids can induce the expression of SREBP-1c, which in turn upregulates HSD17B13.[9] HSD17B13 is then thought to promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and lipid droplet expansion.[9]

Another proposed mechanism involves the regulation of pyrimidine catabolism. Studies have shown that the protective effects of HSD17B13 loss-of-function variants are associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine breakdown.[10] This suggests that HSD17B13 may play a role in modulating pyrimidine levels in the liver, which could impact fibrosis development.[10]

Therapeutic Inhibition of HSD17B13

The genetic validation of HSD17B13 as a therapeutic target has spurred the development of several inhibitory modalities. These can be broadly categorized into small molecule inhibitors and RNA-based therapeutics.

Small Molecule Inhibitors

Small molecule inhibitors offer the advantage of oral bioavailability. Several companies are actively developing potent and selective HSD17B13 inhibitors.

-

INI-822: Developed by Inipharm, INI-822 is the first small molecule inhibitor of HSD17B13 to enter clinical development. A Phase I study was initiated in late 2023 to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects and patients with NASH or suspected NASH.[11]

-

BI-3231: Boehringer Ingelheim has developed BI-3231, a potent and selective inhibitor of both human and mouse HSD17B13. It has an in vitro IC50 of 1 nM and demonstrates high selectivity over the closely related HSD17B11.[11]

RNA-based Therapeutics

RNA interference (RNAi) and antisense oligonucleotides (ASOs) provide a means to specifically reduce the expression of the HSD17B13 gene in the liver.

-

Rapirosiran (ALN-HSD): An investigational RNAi therapeutic developed by Alnylam Pharmaceuticals and Regeneron Pharmaceuticals. It is a GalNAc-conjugated siRNA that allows for subcutaneous delivery and targeted uptake by hepatocytes. A Phase I study showed that Rapirosiran was safe and well-tolerated and led to a robust, dose-dependent reduction in liver HSD17B13 mRNA.[11][12]

-

AZD7503: An ASO developed by AstraZeneca. A Phase I study in patients with NAFLD or NASH has been completed, assessing the knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of HSD17B13 inhibition.

Table 1: In Vitro Inhibitor Potency

| Compound | Type | Target | IC50 (nM) | Selectivity | Reference |

| BI-3231 | Small Molecule | Human & Mouse HSD17B13 | 1 | >10,000-fold over HSD17B11 | [11] |

Table 2: Clinical Trial Data for RNA-based Therapeutics

| Compound | Modality | Phase | Key Findings | Reference |

| Rapirosiran (ALN-HSD) | RNAi | I | Safe and well-tolerated; Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose) | [11][12] |

| AZD7503 | ASO | I | Study completed, assessing knockdown of hepatic HSD17B13 mRNA, PK, safety, and tolerability | [13][14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study HSD17B13 and its inhibitors.

HSD17B13 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.

Principle: The assay measures the enzymatic activity of recombinant HSD17B13 by monitoring the conversion of a substrate (e.g., β-estradiol) and the concomitant production of NADH, which can be detected by luminescence.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate (e.g., 75µM β-estradiol)

-

NAD+

-

Test compound at various concentrations

-

Luminescent NADH detection reagent

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the recombinant HSD17B13 enzyme and NAD+ in an appropriate buffer.

-

Add the test compound at a range of concentrations to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the substrate (β-estradiol).

-

Incubate the plate at a controlled temperature for a specified time.

-

Stop the reaction and add the luminescent NADH detection reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Murine Model of NAFLD

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NAFLD.

Animal Model: C57BL/6 mice fed a high-fat diet (HFD) to induce NAFLD.

Treatment:

-

Vehicle control group

-

Test compound group(s) at various doses

Procedure:

-

Induce NAFLD in mice by feeding them an HFD for a specified duration (e.g., 12-16 weeks).

-

Administer the test compound or vehicle to the respective groups for a defined treatment period.

-

At the end of the study, collect blood and liver tissue samples.

-

Analyze serum for liver enzymes (ALT, AST).

-

Perform histological analysis of liver sections (H&E staining for steatosis, Sirius Red for fibrosis).

-

Quantify hepatic triglyceride content.

-

Measure the expression of genes and proteins related to lipogenesis and inflammation in the liver (e.g., by qRT-PCR and Western blotting).

Conclusion and Future Directions

HSD17B13 has emerged as a genetically and preclinically validated target for the treatment of NAFLD. The protective effect of loss-of-function variants provides a strong rationale for the development of inhibitors. Both small molecule and RNA-based therapeutic approaches are showing promise in early clinical development.

Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to NAFLD pathogenesis. Long-term efficacy and safety data from ongoing and future clinical trials will be crucial in determining the ultimate therapeutic potential of HSD17B13 inhibition for patients with this prevalent and progressive liver disease. The development of selective and potent inhibitors, coupled with a deeper understanding of the enzyme's function, holds the key to unlocking a new therapeutic avenue for NAFLD.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. mdpi.com [mdpi.com]

- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 14. dev-multi-sponsor-trials.xogene.com [dev-multi-sponsor-trials.xogene.com]

Understanding the Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-27" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) and experimental evaluation of publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The content is intended for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and other chronic liver diseases.[3][4] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of liver ailments. The development of small molecule inhibitors targeting HSD17B13 is an active area of research, with several pharmaceutical companies advancing candidates.[3][5]

General Structure-Activity Relationships of HSD17B13 Inhibitors

The development of HSD17B13 inhibitors has led to the identification of several chemical scaffolds. A common strategy involves targeting the enzyme's active site. Analysis of publicly available data reveals key structural features that contribute to inhibitory activity.

One prominent class of inhibitors features a phenol group . For instance, the alkynyl phenol compound 1 was identified as a starting point for optimization, leading to the potent inhibitor BI-3231 .[1][2] Structure-activity relationship studies on this series have demonstrated that:

-

Substitution on the phenol ring significantly impacts potency. Halogen substitutions, such as fluoro and chloro, at the 6-position of the phenol ring were shown to enhance inhibitory activity in enzymatic assays.[2] Conversely, larger or more polar groups in the same position led to a decrease in potency.[2]

-

Bioisosteric replacement of the phenol moiety has been challenging, with many attempts resulting in a complete loss of activity.[1]

-

The inhibitory activity of the phenol-containing series is highly dependent on the presence of the cofactor NAD+ .[1][2] Computational modeling suggests that the positively charged NAD+ in the binding pocket interacts with the negatively charged phenol of the inhibitor, increasing its binding affinity.[1]

Another distinct scaffold identified is a benzoic acid derivative containing a sulfonamide linker .[6] These compounds also demonstrate potent inhibition of HSD17B13.[6]

The table below summarizes the inhibitory potencies of representative HSD17B13 inhibitors from different chemical series.

| Compound/Series | Scaffold | Human HSD17B13 IC50 (Enzymatic Assay) | Cellular Assay Potency | Reference |

| Compound 1 | Alkynyl Phenol | 1.4 µM (with estradiol) / 2.4 µM (with retinol) | Moderate | [1] |

| BI-3231 (Compound 45) | Optimized Phenol Derivative | Single-digit nanomolar | Double-digit nanomolar | [1][2] |

| Compound 1 (Pfizer) | Fluorophenol-containing | Potent (specific value not disclosed) | - | [6] |

| Compound 2 (Pfizer) | Benzoic acid with sulfonamide linker | Reasonably potent | - | [6] |

| INI-822 | Small Molecule Inhibitor (structure not disclosed) | - | Anti-fibrotic activity demonstrated | [3][5] |

| Series 1c, 2b, 2c (Enanta) | Not specified | Potent (specific values in reference) | - | [7] |

Experimental Protocols

The characterization of HSD17B13 inhibitors involves a cascade of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

Recombinant Enzyme Inhibition Assays

These assays utilize purified recombinant HSD17B13 to quantify the direct inhibitory effect of a compound.

-

Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of HSD17B13.

-

Methodology:

-

Recombinant human HSD17B13 is expressed (e.g., in Sf9 insect cells) and purified.[7][8]

-

The assay is typically performed in 96- or 384-well plates.[7]

-

The reaction mixture contains a buffer (e.g., 40 mM Tris, pH 7.4), a carrier protein (e.g., 0.01% BSA), a detergent (e.g., 0.01% Tween 20), the enzyme (50-100 nM), the substrate (e.g., 10-50 µM β-estradiol or leukotriene B4), and the cofactor NAD+.[7]

-

The inhibitor is added at varying concentrations.

-

The reaction is initiated, and the production of NADH is monitored. This can be done using:

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant environment.

-

Objective: To assess the potency of an inhibitor in a cellular context where factors like cell permeability and metabolism come into play.

-

Methodology:

-

A suitable cell line (e.g., HEK293) is engineered to stably or transiently express human HSD17B13.[8]

-

The cells are treated with the inhibitor at various concentrations.

-

A substrate, such as estradiol, is added to the cells.

-

The conversion of the substrate to its product is measured, typically by RapidFire mass spectrometry.[8]

-

-

Data Analysis: Similar to the enzymatic assay, IC50 values are determined from the dose-response curves.

Target Engagement Assays

These assays confirm the direct binding of the inhibitor to the HSD17B13 protein.

-

Objective: To verify that the inhibitor directly binds to HSD17B13.

-

Methodology (Thermal Shift Assay - TSA):

-

Purified HSD17B13 is mixed with the inhibitor and the cofactor NAD+.[1]

-

The temperature of the mixture is gradually increased.

-

The unfolding of the protein is monitored, often using a fluorescent dye that binds to hydrophobic regions exposed during unfolding.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

-

Data Analysis: A significant increase in the Tm in the presence of the inhibitor compared to the control (DMSO) indicates that the inhibitor binds to and stabilizes the protein.[1]

Visualizations

Signaling Pathway and Mechanism

The following diagram illustrates the proposed role of HSD17B13 in liver lipid metabolism and the point of intervention for inhibitors.

Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.

Experimental Workflow for Inhibitor Characterization

The logical flow for identifying and characterizing HSD17B13 inhibitors is depicted below.

Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.

Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. The structure-activity relationships elucidated so far, particularly for phenol-based scaffolds, provide a strong foundation for the design of new chemical entities. The experimental protocols outlined in this guide are essential for the robust characterization of these inhibitors. As research progresses, a deeper understanding of the diverse chemical matter capable of inhibiting HSD17B13 will undoubtedly emerge, paving the way for novel treatments for NASH and other liver pathologies.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enanta.com [enanta.com]

- 8. enanta.com [enanta.com]

A Comprehensive In Vitro Profile of HSD17B13 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary in vitro evaluation of inhibitors targeting 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document compiles available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts in this area. While information on a specific compound named "Hsd17B13-IN-27" is not publicly available, this guide focuses on well-characterized inhibitors and the general methodologies for evaluating novel compounds targeting HSD17B13.

Quantitative Data Summary

The in vitro potency and selectivity of representative HSD17B13 inhibitors are summarized in the table below. This data is crucial for comparing the activity of different chemical scaffolds and for guiding lead optimization.

| Compound/Inhibitor | Assay Type | Substrate | Target | IC50 | Ki | Selectivity | Reference |

| BI-3231 | Enzymatic | Estradiol | Human HSD17B13 | 1.4 µM (initial hit) | single-digit nM (optimized) | >1000-fold vs HSD17B11 | [1][2] |

| Cellular | Estradiol | Human HSD17B13 | double-digit nM | - | - | [2] | |

| Compound 1 (fluorophenol) | Enzymatic | β-estradiol / LTB4 | HSD17B13 | Reasonably potent | - | - | [3] |

| Cellular | - | HSD17B13 | Active | - | - | [3] | |

| Compound 2 (benzoic acid) | Enzymatic | β-estradiol / LTB4 | HSD17B13 | Reasonably potent | - | - | [3] |

| Cellular | - | HSD17B13 | Inactive | - | - | [3] | |

| Alkynyl phenol 1 | Enzymatic | Estradiol | Human HSD17B13 | 1.4 µM | - | - | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used in the characterization of HSD17B13 inhibitors.

1. Recombinant HSD17B13 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.

-

Objective: To determine the IC50 and mode of inhibition of test compounds against recombinant HSD17B13.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the assay buffer, NAD+, and the test compound.

-

Initiate the reaction by adding the HSD17B13 enzyme and the chosen substrate (e.g., estradiol or LTB4).[1][5]

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and quantify the product formation using a suitable detection method like mass spectrometry.

-

Calculate the percentage of inhibition relative to a no-compound control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistical equation.[2]

-

For mode of inhibition studies, vary the concentration of the cofactor (NAD+) while keeping the substrate concentration constant and measure IC50 values.[2]

-

2. Cell-Based HSD17B13 Activity Assay

This assay measures the inhibition of HSD17B13 activity in a cellular context, providing insights into cell permeability and target engagement.

-

Objective: To determine the cellular potency (EC50) of test compounds.

-

Materials:

-

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.[2]

-

Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 30 minutes).[2]

-

Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).[4][6]

-

Lyse the cells and extract the metabolites.

-

Quantify the formation of the product (e.g., retinaldehyde from retinol) using HPLC or mass spectrometry.[4]

-

Calculate the percentage of inhibition and determine the EC50 value.

-

3. Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay specifically measures the conversion of retinol to retinaldehyde, a known function of HSD17B13.[4][7]

-

Objective: To assess the impact of compounds on the RDH activity of HSD17B13.

-

Materials:

-

Procedure:

-

Transfect HEK293 cells with plasmids encoding HSD17B13.

-

Treat the transfected cells with the test compound.

-

Add all-trans-retinol to the culture medium and incubate for 8 hours.[4]

-

Extract retinoids from the cells and the culture medium.

-

Quantify the levels of retinaldehyde and retinoic acid by HPLC to determine the extent of inhibition.[4]

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enanta.com [enanta.com]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-27's impact on lipid droplet dynamics

An In-depth Technical Guide on the Impact of Hsd17B13 Inhibition on Lipid Droplet Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[2] This has spurred the development of specific inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the impact of HSD17B13 inhibition on lipid droplet dynamics, focusing on the well-characterized small molecule inhibitor, BI-3231. We detail the effects on lipid droplet morphology, summarize quantitative data, provide established experimental protocols, and illustrate the key signaling pathways involved.

Introduction to HSD17B13 and its Role in Lipid Metabolism

HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase family, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1] It is specifically localized to the surface of lipid droplets within hepatocytes.[1][3] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the size and number of lipid droplets, promoting hepatic steatosis.[2] Conversely, inhibition or genetic knockdown of HSD17B13 has been shown to ameliorate steatosis and protect against liver injury.[4][5] The precise enzymatic function and substrate of HSD17B13 are still under investigation, but it is understood to play a significant role in regulating lipid storage and mobilization.[4]

Impact of HSD17B13 Inhibition on Lipid Droplet Dynamics

Inhibition of HSD17B13, either through small molecules like BI-3231 or via RNA interference, has demonstrated a significant impact on the dynamics of intracellular lipid droplets.

Morphological Changes in Lipid Droplets

Studies using shRNA-mediated knockdown of Hsd17b13 in high-fat diet-fed mice have shown a substantial decrease in both the number and size of hepatic lipid droplets.[4][6] In vitro, treatment of hepatocytes with the selective HSD17B13 inhibitor BI-3231 has been shown to inhibit the accumulation of triglycerides within lipid droplets, particularly under lipotoxic conditions induced by fatty acids.[7][8]

Quantitative Effects on Lipid Content

The morphological changes are accompanied by significant quantitative reductions in hepatic lipid content. The following tables summarize the key findings from preclinical studies.

Table 1: Effect of HSD17B13 Knockdown on Hepatic Lipids in High-Fat Diet (HFD) Mice

| Parameter | Control (HFD + shScrambled) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |

| Liver Triglycerides | Elevated | Decreased by 45% | ↓ 45% | [4] |

| Lipid Droplet Number | Increased | Substantially Decreased | Not Quantified | [4] |

| Lipid Droplet Size | Increased | Substantially Decreased | Not Quantified | [4] |

| Serum ALT | Elevated | Decreased | ↓ | [4] |

Table 2: In Vitro Effects of HSD17B13 Inhibitor BI-3231 in Hepatocytes

| Cell Type | Treatment | Outcome | Quantitative Effect | Reference |

| Human & Murine Hepatocytes | Palmitic Acid + BI-3231 | Inhibition of Triglyceride Accumulation | Not specified | [7] |

| Human & Murine Hepatocytes | Palmitic Acid + BI-3231 | Increased Mitochondrial Respiratory Function | Not specified | [7] |

Key Signaling Pathways and Mechanisms of Action

The mechanism by which HSD17B13 inhibition affects lipid droplet dynamics involves multiple pathways, including gene expression regulation and protein-protein interactions at the lipid droplet surface.

-

Transcriptional Regulation: HSD17B13 expression is induced by the Liver X Receptor α (LXRα) in a Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) dependent manner.[1][2] Inhibition of HSD17B13 can lead to downstream changes in the expression of genes involved in fatty acid transport and metabolism, such as Cd36.[4]

-

Protein Interactions: HSD17B13 may function as a scaffold protein on the lipid droplet surface, potentially interacting with proteins like adipose triglyceride lipase (ATGL) to regulate lipolysis.[4]

-

Vesicular Transport: Recent evidence suggests that HSD17B13 interacts with the Golgi-associated protein Rab2A to mediate the interaction between the Golgi apparatus and lipid droplets. This interaction is crucial for the lipidation and secretion of very-low-density lipoproteins (VLDL).[9] Inhibition of HSD17B13 disrupts this process, potentially leading to reduced lipid mobilization from droplets for VLDL assembly.[9]

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. embopress.org [embopress.org]

Methodological & Application

Application Note: A Cell-Based Assay for Quantifying the Activity of Hsd17B13-IN-27

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging research has identified its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][3][4][5] Hsd17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in retinoid metabolism.[1][6] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are protective against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This makes Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases.

Hsd17B13-IN-27 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. To facilitate the development of Hsd17B13 inhibitors, a robust and reproducible cell-based assay is essential for characterizing their potency and mechanism of action in a physiologically relevant environment. This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound.

Principle of the Assay

This assay quantifies the activity of Hsd17B13 by measuring the conversion of its substrate, retinol, to retinaldehyde in a human hepatocyte cell line transiently overexpressing the Hsd17B13 enzyme. The potency of this compound is determined by its ability to inhibit this conversion in a dose-dependent manner. The concentration of retinaldehyde produced is measured using a sensitive fluorescent detection method.

Experimental Protocols

Materials and Reagents

-

Cell Line: HepG2 (human liver hepatocellular carcinoma)

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Expression Vector: pCMV-HSD17B13 (human Hsd17B13 cDNA cloned into a mammalian expression vector).

-

Substrate: Retinol (Vitamin A)

-

Inhibitor: this compound

-

Assay Buffer: Phosphate-Buffered Saline (PBS)

-

Detection Reagent: A commercially available aldehyde-reactive fluorescent probe.

-

Instrumentation: 96-well plate reader with fluorescence capabilities, cell culture incubator, microscope.

Protocol 1: Cell Culture and Transfection

-

Cell Seeding: Seed HepG2 cells in a 96-well, clear-bottom, black-walled plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

-

Transfection: On the following day, transfect the cells with the pCMV-HSD17B13 expression vector according to the manufacturer's protocol for the chosen transfection reagent. A control group of cells should be transfected with an empty vector.

-

Post-Transfection Incubation: Incubate the cells for another 24 hours to allow for sufficient expression of the Hsd17B13 enzyme.

Protocol 2: Inhibitor and Substrate Treatment

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

-

Inhibitor Addition: Remove the culture medium from the wells and wash once with 100 µL of PBS. Add 50 µL of the diluted inhibitor to the respective wells. For control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of vehicle (e.g., DMSO) as the inhibitor wells.

-

Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the inhibitor to enter the cells and bind to the enzyme.

-

Substrate Addition: Prepare a solution of retinol in assay buffer at a final concentration of 10 µM. Add 50 µL of the retinol solution to all wells.

-

Enzymatic Reaction: Incubate the plate at 37°C for 2 hours to allow the enzymatic conversion of retinol to retinaldehyde.

Protocol 3: Detection and Data Analysis

-

Signal Development: Add 20 µL of the aldehyde-reactive fluorescent probe to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis:

-

Subtract the background fluorescence from the empty vector control wells.

-

Normalize the data by setting the fluorescence of the "no inhibitor" control as 100% activity and the fluorescence of the "no substrate" control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Data Presentation

The following table represents exemplary data obtained from the cell-based assay for this compound and two other hypothetical inhibitors.

| Compound | Target | Cell Line | IC50 (nM) |

| This compound | Hsd17B13 | HepG2 | 75 |

| Inhibitor-A | Hsd17B13 | HepG2 | 150 |

| Inhibitor-B | Hsd17B13 | HepG2 | 980 |

Visualizations

Hsd17B13 Signaling Pathway

Caption: Hsd17B13 localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.

Experimental Workflow

Caption: Workflow for the Hsd17B13 cell-based inhibitor assay.

Inhibitor Mechanism of Action

Caption: this compound blocks the catalytic activity of the Hsd17B13 enzyme.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

Application Notes and Protocols for HSD17B13 Inhibition in Mouse Models of Liver Fibrosis

Disclaimer: No specific information was found for a compound named "Hsd17B13-IN-27" in the public domain. The following application notes and protocols are a synthesis of the available research on inhibiting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in mouse models of liver fibrosis using various methods, including genetic knockdown, antisense oligonucleotides (ASOs), and other small molecule inhibitors. These protocols can serve as a guide for researchers investigating novel HSD17B13 inhibitors like this compound.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This has made HSD17B13 an attractive therapeutic target for chronic liver diseases. The mechanism of protection appears to be linked to the modulation of lipid metabolism and a reduction in inflammatory pathways that lead to fibrosis.[4][5] One proposed mechanism suggests that HSD17B13 inhibition protects against liver fibrosis by affecting pyrimidine catabolism.[1]

These notes provide an overview of the common mouse models used to study liver fibrosis and the reported effects of HSD17B13 inhibition. Detailed protocols for inducing liver fibrosis and administering inhibitory compounds are also included.

Data Presentation: Efficacy of HSD17B13 Inhibition in Mouse Models

The following tables summarize the quantitative data from various studies on HSD17B13 inhibition in mouse models of liver fibrosis. It is important to note that the effects of HSD17B13 inhibition can be modest and may vary depending on the mouse model, diet, and sex of the animals.[2]

Table 1: Effects of HSD17B13 Inhibition on Liver Injury Markers

| Mouse Model & Treatment | Duration | Plasma ALT (U/L) | Plasma AST (U/L) | Reference |

| CDAHFD-fed C57BL/6J mice + Hsd17b13 ASO (50 mpk) | 12 weeks | Modulated levels, potential safety concerns at high doses | Not Reported | [6] |

| GAN diet-fed WT vs. Hsd17b13 KO mice | 28 weeks | No significant difference | No significant difference | [2] |

| 45% CDAHFD-fed WT vs. Hsd17b13 KO mice | 12 weeks | No significant difference | No significant difference | [2] |

| HFD-fed mice + AAV8-shHsd17b13 | 6 weeks | Significantly decreased | Not Reported | [7] |

| Adenoviral liver injury model + EP-037429 (prodrug) | Not specified | Not specified | Not specified | [3] |

CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; GAN: Gubra-Amylin NASH diet; KO: Knockout; ASO: Antisense Oligonucleotide; HFD: High-Fat Diet; AAV8: Adeno-Associated Virus 8; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Effects of HSD17B13 Inhibition on Liver Steatosis and Fibrosis

| Mouse Model & Treatment | Duration | Liver Triglycerides | Liver Hydroxyproline | Fibrosis Score/Gene Expression | Reference |

| CDAHFD-fed C57BL/6J mice + Hsd17b13 shRNA | 14 weeks | Not Reported | ~25% decrease with Gimeracil (phenocopies HSD17B13 inhibition) | Hsd17b13 KD protects against fibrosis | [1] |

| 60% CDAHFD-fed female Hsd17b13 KO mice | 12 weeks | No significant difference | Modest reduction | Modest reduction in fibrosis | [2] |

| CDAHFD-fed C57BL/6J mice + Hsd17b13 ASO | 12 weeks | Significantly affected hepatic steatosis | No effect on hepatic fibrosis | No effect on hepatic fibrosis | [6][8] |

| HFD-fed mice + AAV8-shHsd17b13 | 6 weeks | Significantly decreased | Not Reported | Reduced Sirius Red staining | [7] |

| HFD-fed obese mice + Hsd17b13 knockdown | 20 weeks | Attenuated excess hepatic triglyceride storage | Not Reported | Suppressed fibrotic gene expression (e.g., Col1a1) | [9] |

KD: Knockdown.

Experimental Protocols

Protocol 1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model

This is a widely used model to induce steatohepatitis and progressive liver fibrosis in mice.

1. Animals:

-

C57BL/6J mice, 8-10 weeks old.

2. Diet:

-

CDAHFD (e.g., 60% fat, 0.1% methionine, no choline; Research Diets A06071302).[1]

-

Control group fed a standard chow diet.

3. Induction of Fibrosis:

-

Feed mice the CDAHFD for a period of 6 to 20 weeks. The duration will influence the severity of fibrosis.[1][2][8]

4. Administration of HSD17B13 Inhibitor:

-

Route of Administration: This will depend on the formulation of this compound (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). For ASOs, subcutaneous injections are common.[6][8] For AAV-mediated knockdown, a single tail vein injection is used.[1]

-

Dosage and Frequency: A dose-response study is recommended. For ASOs, doses ranging from 10 to 50 mg/kg (mpk) administered weekly have been reported.[6]

-

Vehicle Control: The control group should receive the vehicle used to dissolve the inhibitor.

5. Endpoint Analysis:

-

Blood Collection: Collect blood via cardiac puncture or tail vein for measurement of plasma ALT and AST levels.

-

Liver Histology: Perfuse and harvest the liver. Fix a portion in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning, and Sirius Red for fibrosis.

-

Hydroxyproline Assay: Use a portion of the liver to quantify collagen content via a hydroxyproline assay as a measure of fibrosis.[1]

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent qPCR analysis of fibrotic (e.g., Col1a1, Timp1) and inflammatory markers.

Protocol 2: Gubra-Amylin NASH (GAN) Diet Model

This model is known to induce steatosis and inflammation, but fibrosis development is less extensive than in the CDAHFD model.[2]

1. Animals:

2. Diet:

-

GAN diet (e.g., 40% saturated fat, 20% fructose, 2% cholesterol; Research Diets D09100310).[1][2]

-

Control group fed a standard chow diet.

3. Induction of Fibrosis:

-

Feed mice the GAN diet for up to 28 weeks.[2]

4. Administration of HSD17B13 Inhibitor:

-

Follow the same procedures as in Protocol 1 for administration route, dosage, and vehicle control.

5. Endpoint Analysis:

-

Follow the same procedures as in Protocol 1 for blood collection, liver histology, hydroxyproline assay, and gene expression analysis.

Visualizations

Signaling Pathway